2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone
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Overview
Description
2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone is a chemical compound with the molecular formula C6H7BrF2O and a molecular weight of 213.02 g/mol. This compound is known for its use as a building block in organic synthesis and has applications in the preparation of various chemical products.
Preparation Methods
The synthesis of 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone typically involves the bromination of 1-(2,2-difluoro-1-methylcyclopropyl)ethanone. The reaction conditions often include the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction Reactions: The compound can be reduced to form 1-(2,2-difluoro-1-methylcyclopropyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can yield carboxylic acids or other oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the preparation of triazole fungicides.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions due to its reactive bromine atom.
Medicine: Research into potential pharmaceutical applications includes its use in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to interact with nucleophiles in various chemical reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone can be compared with similar compounds such as:
2-Bromo-1-(2,2-difluorocyclopropyl)ethanone: Similar structure but lacks the methyl group on the cyclopropyl ring.
2-Bromo-1-(1-methylcyclopropyl)ethanone: Similar structure but lacks the difluoro groups on the cyclopropyl ring.
2-Chloro-1-(2,2-difluoro-1-methylcyclopropyl)ethanone: Similar structure but with a chlorine atom instead of a bromine atom.
These comparisons highlight the unique combination of bromine, difluoro, and methyl groups in this compound, which contributes to its distinct reactivity and applications.
Properties
IUPAC Name |
2-bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2O/c1-5(4(10)2-7)3-6(5,8)9/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRNEASAKFDGKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128073-31-4 |
Source
|
Record name | 2-bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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